N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine
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Overview
Description
N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine is a complex organic compound that features a triazine ring, morpholine groups, and a benzothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine typically involves multi-step organic reactions The benzothiazole moiety is then attached through a series of nucleophilic substitution reactions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine can undergo various types of chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions.
Substitution: The morpholine groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups in place of the morpholine groups.
Scientific Research Applications
N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This can lead to various biological effects, depending on the pathway involved.
Comparison with Similar Compounds
Similar Compounds
- N-[4,6-Di(4-morpholinyl)-1,3,5-triazin-2-yl]-2-methyl-6-quinolinamine
- 4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl(isobutyl)cyanamide
Uniqueness
N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine is unique due to its combination of a triazine ring, morpholine groups, and a benzothiazole moiety. This structure provides distinct chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
N-(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)-2-ethylsulfanyl-1,3-benzothiazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O2S2/c1-2-30-20-22-15-4-3-14(13-16(15)31-20)21-17-23-18(26-5-9-28-10-6-26)25-19(24-17)27-7-11-29-12-8-27/h3-4,13H,2,5-12H2,1H3,(H,21,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXVXHMSHURBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC2=C(S1)C=C(C=C2)NC3=NC(=NC(=N3)N4CCOCC4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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